
1,2-Dibromo-3,4-dichlorohexafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane is a complex organic compound. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butane backbone .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two bromine atoms, two chlorine atoms, and six fluorine atoms attached to a butane backbone . The presence of multiple halogen atoms introduces the possibility of stereoisomerism .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
A study details the synthesis of fluorinated butanolides and butenolides starting from 1,2-dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane, demonstrating its utility in the preparation of complex organic molecules. The synthesis involves a multi-step process that results in the formation of compounds with potential applications in medicinal chemistry and material science (Paleta, Volkov, & Hetflejš, 2000).
Environmental and Biological Studies
Research on the metabolism of related fluorinated compounds in rats identifies several volatile metabolites, suggesting that 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane could undergo similar metabolic transformations. This has implications for understanding environmental persistence and bioaccumulation of fluorinated compounds (Уколов, Шачнева, & Радилов, 2019).
Molecular Structure and Isomerism
The compound's derivatives have been analyzed for their rotational isomerism, providing insights into the stereoelectronic effects that govern their molecular structures. Such studies are essential for designing materials with specific optical and electronic properties (Souza, Freitas, & Rittner, 2008).
Polymer Science Applications
Research into the copolymerization of vinylidene fluoride with bromo- and fluoro-alkenes derived from 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane illustrates its role in creating novel polymeric materials with potential applications in various industries, including coatings and adhesives (Guiot et al., 2005).
Advanced Material Development
The synthesis of covalent organic frameworks (COFs) using dibromoalkanes, including those related to 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane, showcases its application in the development of materials with novel properties, such as enhanced catalytic activity and conductivity (Sahiner, Demirci, & Sel, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1,2-dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2Cl2F6/c5-1(9,3(6,11)12)2(7,10)4(8,13)14 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMYQABQAFPAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Br)(F)Br)(C(F)(F)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2Cl2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681078 |
Source


|
| Record name | 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-27-9 |
Source


|
| Record name | 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
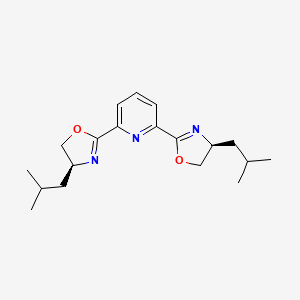
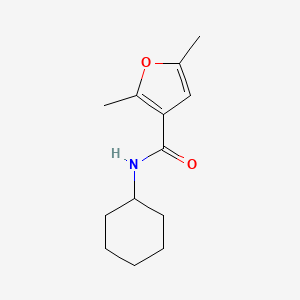
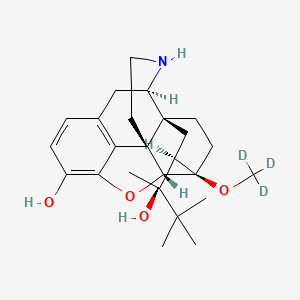

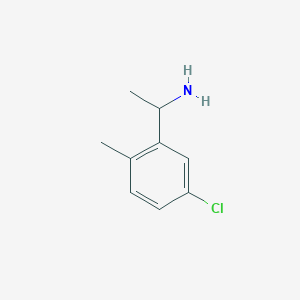
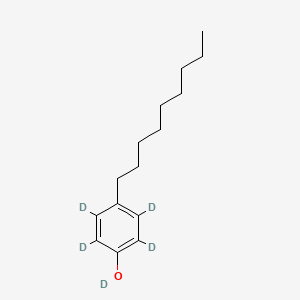


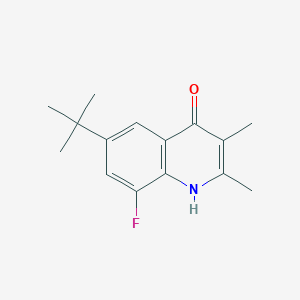
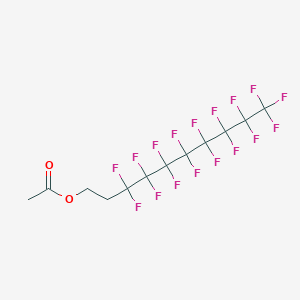
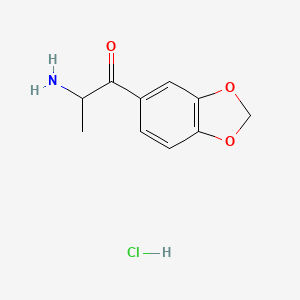
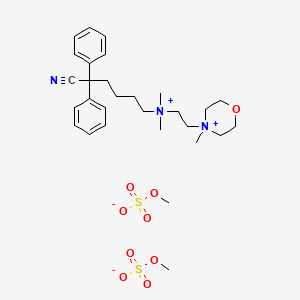

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B6595654.png)
